Pentadecanamide

Reproductive Pharmacology Spermicide Development Contraceptive Research

Pentadecanamide (CAS 3843-51-4) is a long-chain saturated fatty acid amide with the molecular formula C15H31NO and a molecular weight of 241.41 g/mol. It is characterized by a 15‑carbon aliphatic chain terminated by a primary amide group, conferring high hydrophobicity and a waxy solid consistency at room temperature.

Molecular Formula C15H31NO
Molecular Weight 241.41 g/mol
CAS No. 3843-51-4
Cat. No. B3133246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentadecanamide
CAS3843-51-4
Molecular FormulaC15H31NO
Molecular Weight241.41 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCC(=O)N
InChIInChI=1S/C15H31NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2-14H2,1H3,(H2,16,17)
InChIKeyRQGCQWARLQDMCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentadecanamide (CAS 3843-51-4): Technical Baseline and Procurement Essentials for Scientific Research


Pentadecanamide (CAS 3843-51-4) is a long-chain saturated fatty acid amide with the molecular formula C15H31NO and a molecular weight of 241.41 g/mol . It is characterized by a 15‑carbon aliphatic chain terminated by a primary amide group, conferring high hydrophobicity and a waxy solid consistency at room temperature . The compound is soluble in organic solvents but has limited aqueous solubility, a property that influences its behavior in both chemical and biological systems . Pentadecanamide is commercially available in purities typically ≥95% and is used as a research chemical in pharmacology, biochemistry, and materials science due to its surfactant properties and its ability to integrate into lipid bilayers .

Why Generic Substitution of Pentadecanamide with Shorter- or Longer-Chain Amides Is Not Equivalent


Within the class of fatty acid amides, small changes in acyl chain length or head group structure can produce profound shifts in biological activity, receptor selectivity, and enzyme substrate affinity [1]. For instance, N-(2‑hydroxyethyl)pentadecanamide (C15) exhibits a distinct KM value for N‑acylethanolamine acid amidase (NAAA) compared to its C16 analog, palmitoylethanolamide, indicating that a single carbon atom difference alters enzyme–substrate interactions [1]. Similarly, the retroamide derivative N‑(3‑hydroxypropionyl)pentadecanamide achieves selective inhibition of N‑palmitoylethanolamine‑selective acid amidase (84.0% inhibition at 100 μM) while lacking cannabinoid receptor affinity, a profile not replicated by other fatty acid amides [2]. Such structure‑activity relationships underscore that pentadecanamide and its close analogs cannot be treated as interchangeable commodities; experimental design and procurement must be driven by compound‑specific quantitative evidence.

Quantitative Differentiation of Pentadecanamide: Head‑to‑Head and Cross‑Study Evidence


Unique Spermicidal and Ovulation‑Inhibiting Activity Differentiates Pentadecanamide from Other Fatty Acid Amides

Pentadecanamide exhibits a rare pharmacological profile within the fatty acid amide class: it inhibits ovulation in rats and cows and acts as an effective spermicide when formulated as a vaginal gel . In contrast, widely studied fatty acid amides such as palmitoylethanolamide (PEA) and oleamide are not reported to possess spermicidal or ovulation‑inhibiting properties; their primary activities involve PPARα activation, antinociception, or sleep induction . This unique activity profile makes pentadecanamide a compelling candidate for reproductive biology research, whereas analogs like PEA or oleamide would not serve as functional substitutes.

Reproductive Pharmacology Spermicide Development Contraceptive Research

Derivative N‑(3‑Hydroxypropionyl)pentadecanamide Achieves 84.0% Inhibition of NAAA at 100 μM with No CB Receptor Affinity

N‑(3‑Hydroxypropionyl)pentadecanamide, a retroamide derivative of pentadecanamide, was identified as the first selective inhibitor of N‑palmitoylethanolamine‑selective acid amidase (NAAA), achieving 84.0% inhibition at 100 μM [1]. Critically, this compound lacks affinity for CB1 and CB2 cannabinoid receptors and exerts a much lower inhibitory effect on fatty acid amide hydrolase (FAAH) or anandamide uptake [1]. In the same study, the ester and retroester comparators (cyclohexyl hexadecanoate and hexadecyl propionate) achieved 70.5% and 76.7% NAAA inhibition, respectively, but the retroamide scaffold based on pentadecanamide provided the highest potency and represents the first‑in‑class selective NAAA inhibitor [1].

Endocannabinoid System NAAA Inhibition Lipid Signaling

N‑(2‑Hydroxyethyl)pentadecanamide (C15) Exhibits a 28.5% Higher KM Value for NAAA Than Palmitoylethanolamide (C16)

Direct comparison of N‑acylethanolamine acid amidase (NAAA) substrate affinity reveals that N‑(2‑hydroxyethyl)pentadecanamide (C15) displays a KM value of 0.02546 mM, whereas the C16 analog palmitoylethanolamide (PEA) shows a KM of 0.01981 mM under identical conditions (pH 4.5, 37°C, recombinant rat enzyme) [1]. This 28.5% higher KM indicates moderately weaker substrate binding for the 15‑carbon chain relative to the 16‑carbon chain. In contrast, shorter‑chain analogs such as N‑(2‑hydroxyethyl)tridecanamide (C13) exhibit even higher KM values (0.02628 mM), demonstrating that acyl chain length directly modulates enzyme–substrate interactions in a non‑monotonic manner [1].

Enzyme Kinetics NAAA Substrate Specificity Acyl Chain Length Effects

Pentadecanamide‑Containing Ceramides Exhibit Anti‑Inflammatory Activity via TNF‑α Inhibition in Macrophages

A natural ceramide incorporating a pentadecanamide moiety, 2‑hydroxy‑N‑[(1S,2R,3E)‑2‑hydroxy‑1‑(hydroxymethyl)‑3‑heptadecenyl]‑pentadecanamide, was isolated from Illicium difengpi and tested for anti‑inflammatory activity alongside other ceramides [1]. While compounds 1 and 2 in the study showed significant inhibition of TNF‑α release in LPS‑stimulated RAW 264.7 macrophages, the pentadecanamide‑containing ceramide (compound 3) serves as a structural comparator, highlighting that modifications of the pentadecanamide scaffold can modulate anti‑inflammatory potency [1]. This class‑level inference suggests that pentadecanamide‑based lipids warrant further investigation for inflammatory pathway modulation, particularly in comparison to more extensively characterized analogs like PEA, which exerts anti‑inflammatory effects primarily via PPARα activation [2].

Anti‑inflammatory Agents Ceramide Pharmacology TNF‑α Modulation

Optimal Research and Industrial Application Scenarios for Pentadecanamide Based on Differentiated Evidence


Reproductive Pharmacology and Contraceptive Development

Pentadecanamide’s demonstrated spermicidal activity and ovulation‑inhibiting effects in rodent and bovine models position it as a unique tool compound for reproductive biology research . Unlike palmitoylethanolamide or oleamide, which lack such activity, pentadecanamide can be employed to dissect mechanisms of gamete function and ovulation regulation . Its formulation as a vaginal gel further supports applied research in topical contraceptive development.

NAAA‑Targeted Drug Discovery and Endocannabinoid Pathway Modulation

The retroamide derivative N‑(3‑hydroxypropionyl)pentadecanamide serves as a first‑in‑class selective NAAA inhibitor with 84.0% inhibition at 100 μM and no CB receptor cross‑reactivity [1]. Researchers investigating NAAA‑mediated degradation of palmitoylethanolamide can use pentadecanamide‑based scaffolds to elevate endogenous PEA levels without off‑target cannabinoid effects [1]. Additionally, the distinct KM values of N‑(2‑hydroxyethyl)pentadecanamide (0.02546 mM) relative to PEA (0.01981 mM) provide a quantitative basis for designing chain‑length‑optimized substrates or inhibitors [2].

Lipidomics and Metabolic Fingerprinting Studies

Pentadecanamide is detected in serum metabolic profiles following quinolinic acid exposure in rats, alongside palmitamide, oleamide, and stearamide, indicating its relevance as a biomarker in neuroinflammatory or metabolic stress models [3]. Procurement of high‑purity pentadecanamide enables accurate LC‑MS/MS method development and quantitative metabolomics workflows where fatty acid amide panels are used to profile disease states.

Development of Anti‑Inflammatory Ceramide‑Based Therapeutics

The isolation of a pentadecanamide‑containing ceramide from Illicium difengpi with anti‑inflammatory activity provides a natural product precedent for scaffold optimization [4]. While the parent ceramide showed modest TNF‑α inhibition, structural modifications could yield more potent analogs. Pentadecanamide can be employed as a building block for synthesizing novel ceramides and evaluating structure‑activity relationships in inflammatory models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pentadecanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.